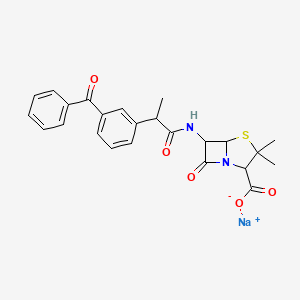

Ketocillin (sodium)

説明

Ketocillin (sodium), a semi-synthetic penicillin derivative, is synthesized from the side-chain acid ketoprofen. Its molecular formula is C₂₄H₂₃N₂NaO₅S (molecular weight: 474.51 g/mol), and it is characterized by potent antibacterial and antifungal activities . Structurally, it belongs to the β-lactam antibiotic class, featuring a bicyclic core with a 3-benzoylphenyl propanamide substituent. Ketocillin sodium exhibits enhanced activity against Gram-positive cocci compared to ampicillin and is also used investigationally for systemic fungal infections, including candidiasis and blastomycosis .

特性

分子式 |

C24H23N2NaO5S |

|---|---|

分子量 |

474.5 g/mol |

IUPAC名 |

sodium;6-[2-(3-benzoylphenyl)propanoylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C24H24N2O5S.Na/c1-13(15-10-7-11-16(12-15)18(27)14-8-5-4-6-9-14)20(28)25-17-21(29)26-19(23(30)31)24(2,3)32-22(17)26;/h4-13,17,19,22H,1-3H3,(H,25,28)(H,30,31);/q;+1/p-1 |

InChIキー |

NZXCOWFCUGWKEB-UHFFFAOYSA-M |

正規SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-(benzoyl) benzyl penicillin sodium involves several steps. The primary route includes the acylation of 6-aminopenicillanic acid (6-APA) with alpha-Methyl-3-(benzoyl) benzyl chloride under alkaline conditions. The reaction is typically carried out in an aqueous medium with a suitable base such as sodium hydroxide to facilitate the formation of the sodium salt of the penicillin derivative.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is usually obtained through crystallization and subsequent drying.

化学反応の分析

Types of Reactions: Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium undergoes several types of chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of inactive penicilloic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Hydrolysis: Penicilloic acid.

Oxidation: Sulfoxides or sulfones.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.

Biology: Employed in studies investigating bacterial resistance mechanisms.

Medicine: Utilized in the development of new antibacterial agents and in pharmacokinetic studies.

Industry: Applied in the formulation of antibacterial products and in quality control processes.

作用機序

The mechanism of action of alpha-Methyl-3-(benzoyl) benzyl penicillin sodium involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stage of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

類似化合物との比較

Physicochemical Properties

- Melting Point : Solid at room temperature.

- Boiling Point : 757°C (at 760 mmHg).

- Solubility : Compatible with DMSO, PEG300, Tween 80, and physiological saline for injectable formulations .

Comparison with Similar Compounds

Antibacterial Penicillins

Ampicillin

- Activity : Broad-spectrum against Gram-positive and some Gram-negative bacteria.

MIC Comparison :

Organism Ketocillin MIC (µg/mL) Ampicillin MIC (µg/mL) Escherichia coli 0.5–2.0 4.0–8.0 Staphylococcus aureus 0.25–1.0 0.5–2.0 Ketocillin demonstrates superior potency against cocci due to its enhanced β-lactamase stability and membrane penetration .

Methicillin

- Target : Penicillin-binding proteins (PBPs) of methicillin-resistant Staphylococcus aureus (MRSA).

- Sodium Content : Methicillin contains 60–71 mg sodium per gram, similar to Ketocillin sodium, necessitating caution in sodium-restricted patients .

- Drug Interactions : Methicillin has 30 major interactions (e.g., with live vaccines), whereas Ketocillin’s interactions remain understudied .

Nafcillin

- Compatibility : Compatible with heparin sodium and dexamethasone, unlike Ketocillin, which requires specific solvent systems (e.g., DMSO:PEG300) .

Antifungal Agents

Amphotericin B (AMB)

- Mechanism : Binds ergosterol, disrupting fungal membranes.

- Efficacy: Condition Ketocillin Efficacy AMB Efficacy Free-floating C. albicans Moderate (MIC: 8 µg/mL) High (MIC: 0.5 µg/mL) Biofilm-embedded C.

Itraconazole

- Synergy : Ketocillin shows synergistic effects with gamma radiation (32 Gy reduces C. albicans survival by 90% vs. 60% for itraconazole) .

Key Research Findings

Antifungal Synergy with Gamma Radiation

- Combination Therapy: Ketocillin (8 µg/mL) + 32 Gy γ-radiation reduces C. albicans survival by 99% (vs. 70% for monotherapy) .

- Mechanism : Radiation disrupts DNA repair, while Ketocillin inhibits hyphal regeneration .

Host-Cell-Dependent Activity

- HSCO Cells : Enhance Ketocillin’s efficacy by inducing filamentation (target for Ketocillin).

- HECV Cells : Reduce efficacy by promoting yeast morphology .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。